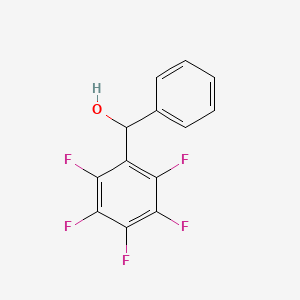

2,3,4,5,6-Pentafluorobenzhydrol

Description

The exact mass of the compound 2,3,4,5,6-Pentafluorobenzhydrol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5,6-Pentafluorobenzhydrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentafluorobenzhydrol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIIFKURPQGSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941173 | |

| Record name | (Pentafluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-05-4 | |

| Record name | 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3,4,5,6-Pentafluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Within this context, the benzhydrol scaffold serves as a privileged structural motif in numerous biologically active compounds. This guide provides a comprehensive technical analysis of 2,3,4,5,6-pentafluorobenzhydrol, a molecule at the intersection of these two important chemical spaces. In the absence of extensive direct experimental data for this specific molecule, this document leverages a theoretical and comparative approach, drawing upon established principles of conformational analysis and data from structurally related compounds to build a robust model of its molecular structure and conformational landscape. We will delve into the nuanced interplay of steric and electronic effects governed by the pentafluorophenyl group and propose a framework for its empirical study through spectroscopic and computational methods. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the potential of 2,3,4,5,6-pentafluorobenzhydrol in their scientific endeavors.

Introduction: The Convergence of Fluorine Chemistry and the Benzhydrol Scaffold

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, organofluorine compounds have gained immense traction in the pharmaceutical and agrochemical industries.[2] The benzhydrol, or diphenylmethanol, framework is a common structural element in a variety of therapeutic agents, recognized for its role in establishing key interactions with biological macromolecules. The strategic combination of these two features in 2,3,4,5,6-pentafluorobenzhydrol presents a molecule with intriguing and potentially valuable characteristics.

This technical guide aims to provide a detailed exploration of the molecular structure and conformational preferences of 2,3,4,5,6-pentafluorobenzhydrol. A thorough understanding of a molecule's three-dimensional structure and dynamic behavior is paramount in rational drug design and the development of novel materials. Given the current scarcity of direct experimental structural data for this specific compound, this guide will employ a first-principles approach, grounded in established concepts of stereochemistry and supported by comparative analysis of structurally analogous molecules for which experimental and computational data are available.

Molecular Structure of 2,3,4,5,6-Pentafluorobenzhydrol

Fundamental Molecular Properties

The fundamental properties of 2,3,4,5,6-pentafluorobenzhydrol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇F₅O | [3] |

| Molecular Weight | 274.19 g/mol | [3] |

| CAS Number | 1944-05-4 | [3] |

Key Structural Features

The molecule is characterized by a central sp³-hybridized carbon atom bonded to a hydrogen atom, a hydroxyl group, an unsubstituted phenyl ring, and a 2,3,4,5,6-pentafluorophenyl ring.

-

The Benzhydryl Core: The diphenylmethyl moiety provides a rigid yet conformationally dynamic scaffold. The tetrahedral geometry of the central carbon dictates the spatial relationship between the two aromatic rings and the hydroxyl group.

-

The Hydroxyl Group: This functional group is a key site for hydrogen bonding, acting as both a donor and an acceptor. Its orientation relative to the aromatic rings is a critical determinant of the molecule's overall conformation and reactivity.

-

The Phenyl Ring: This standard aromatic group serves as a lipophilic component of the molecule.

-

The Pentafluorophenyl Ring: The perfluorinated aromatic ring is the most influential structural feature. The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, polarizing the C-F bonds and creating a significantly electron-deficient (quadrupole-moment-driven) aromatic system. This has several important consequences:

-

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the pentafluorophenyl ring is expected to increase the acidity of the hydroxyl proton compared to unsubstituted benzhydrol.

-

Altered Aromatic Interactions: The electron-poor character of the pentafluorophenyl ring can lead to favorable quadrupole-quadrupole or anion-π interactions, in contrast to the typical π-π stacking observed with electron-rich aromatic systems.[4]

-

While a crystal structure for 2,3,4,5,6-pentafluorobenzhydrol is not publicly available, data from the closely related N-Benzyl-2,3,4,5,6-pentafluorobenzamide reveals typical C-F bond lengths and a planar geometry for the pentafluorophenyl ring.[4]

Conformational Analysis: A World of Rotational Possibilities

The conformational landscape of 2,3,4,5,6-pentafluorobenzhydrol is primarily defined by the rotation around the single bonds connecting the central methine carbon to the two aryl rings and the hydroxyl group.

Key Torsional Angles

The principal degrees of rotational freedom are:

-

τ₁ (tau-1): The dihedral angle defined by the planes of the phenyl ring and the C-C-O plane.

-

τ₂ (tau-2): The dihedral angle defined by the planes of the pentafluorophenyl ring and the C-C-O plane.

-

τ₃ (tau-3): The dihedral angle of the C-O-H plane relative to the C-C(phenyl) bond.

Predicted Rotational Barriers and Stable Conformers

The free rotation around the C-aryl bonds is hindered by steric and electronic effects, leading to distinct energy minima corresponding to preferred conformations.

A study on the rotational barriers in N-benzhydrylformamides, which share the same core structure, provides valuable insights.[2][3][5] In these systems, the rotation of the aryl rings is a key dynamic process. For 2,3,4,5,6-pentafluorobenzhydrol, the five fluorine atoms on one of the rings introduce significant steric bulk and electrostatic repulsion, which are expected to create a higher rotational barrier for the pentafluorophenyl ring compared to the unsubstituted phenyl ring. The ortho-fluorine atoms, in particular, will play a dominant role in restricting this rotation.

The interplay between the two bulky aromatic rings and the hydroxyl group will likely lead to a staggered arrangement being the most stable, minimizing steric clashes. Several low-energy conformations can be postulated:

-

Anti-periplanar Conformations: Where the two aromatic rings are positioned on opposite sides of the molecule.

-

Gauche Conformations: Where the aromatic rings are in a staggered arrangement but closer to each other.

Furthermore, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and one of the ortho-fluorine atoms of the pentafluorophenyl ring could stabilize a specific conformation. While C-F bonds are generally poor hydrogen bond acceptors, the electron-withdrawing environment of the pentafluorophenyl ring might enhance this interaction.

The following diagram illustrates the potential energy landscape as a function of the rotation of the two aryl rings.

Caption: Hypothetical 2D potential energy surface for aryl ring rotation.

Proposed Methodologies for Structural Elucidation

To move from a theoretical understanding to empirical validation, a combination of experimental and computational techniques is necessary.

Experimental Protocols

4.1.1. Synthesis

A common route to benzhydrols is the reduction of the corresponding benzophenone.

Protocol: Synthesis of 2,3,4,5,6-Pentafluorobenzhydrol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,5,6-pentafluorobenzophenone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

4.1.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing a singlet for the methine proton and a multiplet for the protons of the unsubstituted phenyl ring. The chemical shift of the methine proton will be informative about the electronic environment.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the two different aromatic rings and the central methine carbon.

-

¹⁹F NMR: This will be the most informative NMR experiment, likely showing three distinct signals for the ortho-, meta-, and para-fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.[4]

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different conformers, allowing for the calculation of the rotational energy barriers, similar to studies on related benzhydryl systems.[5]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

Strong absorption bands in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching vibrations.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

-

4.1.3. X-ray Crystallography

This remains the gold standard for unambiguously determining the solid-state molecular structure and conformation.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Computational Chemistry Workflow

Computational modeling is a powerful tool for exploring the conformational space and predicting the relative stabilities of different conformers.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build an initial 3D model of 2,3,4,5,6-pentafluorobenzhydrol.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles (τ₁, τ₂, and τ₃) to identify all potential low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT). A functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) is recommended.[3][5]

-

Frequency Calculations: Perform frequency calculations for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically varying the key dihedral angles and calculating the energy at each step.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3,4,5,6-Pentafluorobenzhydrol

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of 2,3,4,5,6-pentafluorobenzhydrol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this highly fluorinated aromatic alcohol.

Introduction

2,3,4,5,6-Pentafluorobenzhydrol, with its unique combination of a pentafluorinated phenyl ring, a standard phenyl ring, and a hydroxyl-bearing benzylic carbon, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and studying its reactivity in various chemical and pharmaceutical contexts. This guide will walk through the theoretical underpinnings and expected spectral data for each key analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Structural Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,3,4,5,6-pentafluorobenzhydrol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon and proton framework, as well as the disposition of the fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,4,5,6-pentafluorobenzhydrol is expected to be relatively simple, revealing the non-fluorinated aromatic protons and the key protons of the benzhydrol moiety.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~ 6.0 | Doublet | 1H | Benzylic proton (-CH(OH)-) |

| ~ 2.5 - 4.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

-

Causality Behind Experimental Choices: The choice of a standard NMR solvent like deuterated chloroform (CDCl₃) is suitable for this analysis. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature due to hydrogen bonding. Running the experiment at different concentrations or performing a D₂O exchange experiment can definitively identify this peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the electron-withdrawing fluorine atoms will significantly influence the chemical shifts of the carbons in the pentafluorophenyl ring.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 145 (m) | C₂-F, C₃-F, C₄-F, C₅-F, C₆-F |

| ~ 125 - 130 | Phenyl group carbons (C₆H₅) |

| ~ 115 - 125 (t) | C₁ (ipso-carbon of C₆F₅ ring) |

| ~ 70 | Benzylic carbon (-CH(OH)-) |

-

Expert Insights: The carbon signals of the pentafluorophenyl ring will appear as complex multiplets due to C-F coupling. The ipso-carbon (C₁) directly attached to the benzhydrol moiety will likely appear as a triplet due to coupling with the two ortho-fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. The spectrum for 2,3,4,5,6-pentafluorobenzhydrol will show distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -140 to -145 | Multiplet | 2F | Ortho-Fluorines |

| ~ -155 to -160 | Triplet | 1F | Para-Fluorine |

| ~ -160 to -165 | Multiplet | 2F | Meta-Fluorines |

-

Trustworthiness of Protocol: The chemical shifts in ¹⁹F NMR are typically referenced to an external standard like CFCl₃. The observed splitting patterns arise from fluorine-fluorine couplings, which are crucial for confirming the substitution pattern on the aromatic ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3,4,5,6-pentafluorobenzhydrol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Ensure the spectral width is adequate to cover the expected chemical shift range for aromatic fluorine atoms.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] An IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[2]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (hydroxyl group) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium-Strong | C=C stretch (in-ring aromatic)[3] |

| 1500 - 1400 | Strong | C=C stretch (in-ring aromatic)[3] |

| 1100 - 1300 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-O stretch (alcohol) |

-

Mechanistic Insight: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding. The strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds in fluorinated aromatic compounds. The region between 500 and 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[1]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid 2,3,4,5,6-pentafluorobenzhydrol sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 266 | Moderate | Molecular ion [M]⁺ |

| 249 | Low | [M-OH]⁺ |

| 181 | High | [C₆F₅CHOH]⁺ fragment |

| 167 | Moderate | [C₆F₅]⁺ fragment |

| 77 | Moderate | [C₆H₅]⁺ fragment |

-

Authoritative Grounding: The fragmentation pattern is predictable based on the stability of the resulting carbocations. The loss of a hydroxyl radical is a common fragmentation pathway for alcohols. The most abundant fragment is often the stable pentafluorotropylium-like ion or a related resonance-stabilized structure. The presence of a peak at m/z 77 is characteristic of a monosubstituted benzene ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The power of these techniques is fully realized when the data is integrated to provide a cohesive structural confirmation. The following diagram illustrates the logical flow of information from each spectroscopic method to the final structural elucidation of 2,3,4,5,6-pentafluorobenzhydrol.

Caption: Integrated workflow for the structural elucidation of 2,3,4,5,6-pentafluorobenzhydrol.

Conclusion

The comprehensive spectroscopic analysis of 2,3,4,5,6-pentafluorobenzhydrol, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust analytical methodology essential for any research or development involving this and other complex fluorinated molecules.

References

-

Specac Ltd. Interpreting Infrared Spectra.[Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]

-

NIST WebBook. Pentafluorobenzaldehyde.[Link]

-

Crunch Chemistry. How to interpret an infrared spectrum.[Link]

-

NIST WebBook. Pentafluorobenzaldehyde Mass Spectrum.[Link]

-

Royal Society of Chemistry. Infrared spectroscopy.[Link]

Sources

The Strategic Incorporation of Fluorine in Benzhydrol Scaffolds: A Technical Guide to Synthesis and Application

Abstract

The benzhydrol moiety, a core structural motif in numerous pharmacologically active compounds and functional materials, has seen a renaissance in interest through the strategic incorporation of fluorine atoms. This guide provides an in-depth technical exploration of fluorinated benzhydrols, intended for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of fluorination on the physicochemical properties of the benzhydrol scaffold and detail the synthetic methodologies for accessing these valuable compounds, with a particular emphasis on asymmetric synthesis. Furthermore, this guide will illuminate the burgeoning applications of fluorinated benzhydrols in medicinal chemistry and materials science, providing a forward-looking perspective on their potential.

The Fluorine Advantage in the Benzhydrol Framework

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the context of the benzhydrol scaffold, these modifications can be strategically harnessed to fine-tune molecular characteristics for specific applications.

Modulation of Physicochemical Properties

The high electronegativity of fluorine significantly impacts the electronic environment of the benzhydrol molecule. This can lead to:

-

Altered Acidity (pKa): Fluorination of the aromatic rings can lower the pKa of the hydroxyl group, making it a better hydrogen bond donor.[2] This modulation of acidity can be critical for optimizing interactions with biological targets.

-

Increased Lipophilicity (LogP): The introduction of fluorine atoms generally increases the lipophilicity of a molecule.[3] This can enhance membrane permeability and improve oral bioavailability of drug candidates.[4] However, the relationship between fluorination and lipophilicity can be complex and is influenced by the position and number of fluorine atoms.[3]

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the benzhydrol scaffold through steric and electronic effects, potentially locking the molecule into a bioactive conformation.

Enhanced Biological Activity and Metabolic Stability

In medicinal chemistry, the "fluorine advantage" is particularly pronounced:

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[1] Introducing fluorine at sites susceptible to oxidative metabolism can significantly prolong the half-life of a drug.

-

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Modulation of Bioavailability: By influencing lipophilicity and metabolic stability, fluorine can be used to optimize the pharmacokinetic profile of a drug candidate.[5]

Synthetic Strategies for Accessing Fluorinated Benzhydrols

The synthesis of fluorinated benzhydrols can be broadly categorized into two main approaches: the construction of the benzhydrol core from fluorinated precursors and the direct fluorination of a pre-existing benzhydrol scaffold.

Asymmetric Reduction of Fluorinated Benzophenones

One of the most efficient and versatile methods for preparing chiral fluorinated benzhydrols is the asymmetric reduction of the corresponding prochiral fluorinated benzophenones. This approach offers excellent control over the stereochemistry at the carbinol center.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for the enantioselective reduction of ketones to alcohols.[6] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane.

Mechanism of the CBS Reduction:

The enantioselectivity of the CBS reduction arises from the formation of a rigid, chiral complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[7][8] The catalyst coordinates to both the borane and the carbonyl oxygen of the ketone, positioning the ketone for a face-selective intramolecular hydride transfer from the borane.[9] The steric environment of the chiral catalyst dictates which face of the ketone is accessible for hydride attack, leading to the formation of a specific enantiomer of the alcohol.[8]

Experimental Protocol: Asymmetric Reduction of 2-Fluorobenzophenone

Materials:

-

2-Fluorobenzophenone

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluorobenzophenone (1.0 eq).

-

Dissolve the ketone in anhydrous THF (5 mL per mmol of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

-

After stirring for 15 minutes at 0 °C, slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl.

-

Stir for 30 minutes, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by saturated aqueous NaCl.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the chiral (R)-2-fluorobenzhydrol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Grignard Reaction with Fluorinated Aryl Halides

The Grignard reaction provides a classical and reliable method for the formation of carbon-carbon bonds.[10] Fluorinated benzhydrols can be synthesized by the addition of a fluorinated arylmagnesium halide to a benzaldehyde derivative, or vice versa.

Causality Behind Experimental Choices:

The success of a Grignard reaction hinges on maintaining anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[11] The choice of solvent, typically diethyl ether or THF, is crucial as it solvates the magnesium species, facilitating the formation and reactivity of the Grignard reagent. The activation of magnesium metal, often with a small crystal of iodine, is necessary to remove the passivating oxide layer on the magnesium surface.[11]

Applications of Fluorinated Benzhydrols

The unique properties imparted by fluorine make fluorinated benzhydrols attractive candidates for a range of applications, particularly in the life sciences.

Medicinal Chemistry

-

Antifungal Agents: Fluorinated benzimidazole derivatives, which can be synthesized from fluorinated benzhydrol precursors, have demonstrated significant antifungal activity. For instance, certain fluorinated benzimidazoles show good activity against Candida albicans and Aspergillus fumigatus.[12] The presence of fluorine can enhance the compound's ability to penetrate the fungal cell wall and interact with its target.

-

Anticancer Agents: The benzhydrol scaffold is present in a number of anticancer agents. Fluorination can enhance the anticancer properties of these molecules by improving their metabolic stability and binding affinity to cancer-related targets.[13][14] For example, fluorinated benzofuran derivatives have shown promising anticancer effects.[15]

-

Central Nervous System (CNS) Active Agents: The ability of fluorine to increase lipophilicity can facilitate the passage of molecules across the blood-brain barrier, a key requirement for CNS-active drugs.[4][16] Fluorinated compounds have found applications as antidepressants, antipsychotics, and anxiolytics.[17]

Table 1: Examples of Bioactive Fluorinated Compounds with Structural Similarity to Benzhydrols

| Compound Class | Fluorine Position | Biological Activity | Reported MIC/IC₅₀ | Citation(s) |

| Fluorinated Benzimidazoles | m-fluoro on phenyl ring | Antibacterial (Gram-negative) | MIC = 31.25 µg/mL | |

| Fluorinated Benzimidazoles | m-fluoro on phenyl ring | Antibacterial (B. subtilis) | MIC = 7.81 µg/mL | |

| Fluorinated Benzofurans | Difluoro, bromo, ester/acid | Anticancer (HCT116) | ~70% proliferation inhibition | [13] |

| Cinnamide-Fluorinated Derivatives | p-fluoro on cinnamide | Anticancer (HepG2) | IC₅₀ = 4.23 µM | [18] |

Materials Science

The unique properties of fluorinated compounds, such as their low surface energy and high thermal stability, make them valuable in materials science. Fluorinated benzhydrols can serve as building blocks for the synthesis of fluorinated polymers and liquid crystals with tailored properties.

Characterization of Fluorinated Benzhydrols

The incorporation of fluorine provides a powerful analytical handle for the characterization of these molecules.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[19] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap.[20] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information.[21]

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Groups

| Functional Group | Chemical Shift Range (ppm relative to CFCl₃) |

| -CF₃ | -50 to -70 |

| -CH₂F | -200 to -220 |

| Aromatic C-F | -100 to -170 |

Data compiled from various sources.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzhydrol scaffold offers a powerful approach to fine-tune the physicochemical and biological properties of these important molecules. Asymmetric synthesis, particularly the reduction of fluorinated benzophenones, provides efficient access to enantiomerically pure fluorinated benzhydrols. These compounds hold significant promise as building blocks for the development of new pharmaceuticals, agrochemicals, and advanced materials. The continued development of novel synthetic methodologies and a deeper understanding of the nuanced effects of fluorination will undoubtedly expand the utility of fluorinated benzhydrols in organic synthesis and beyond.

References

- Al-dujaili, L. J., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Random Experiments International. (2015, September 2). Preparation of benzhydrol (Grignard reaction) [Video]. YouTube.

- Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.

- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry.

- Zaslavsky, D., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Kwiecień, H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.

- Liang, T., et al. (2013). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.

- Gouverneur, V., et al. (2018).

- Wang, J., et al. (2019). Recent Progress on the Asymmetric Synthesis of Chiral Flavanones.

- Jacobsen, E. N., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

- Kwiecień, H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- Alfa Chemistry. (n.d.).

- Lima, L. M., et al. (2014).

- RSC Publishing. (2018).

- Meanwell, N. A. (2011). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Pan, L., et al. (2021). A) Examples of bioactive molecules featuring a fluorinated...

- Thyzoid. (2022, June 25). Making a Secondary Alcohol Called Benzhydrol [Video]. YouTube.

- Kim, Y. H., et al. (2018).

- Jasperse, C. (n.d.). Grignard Reaction. Chem 355.

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- Semantic Scholar. (n.d.). [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar.

- Korabecny, J., et al. (2017). CNS activity plot showing known CNS-penetrating (blue points) and...

- Li, Y., et al. (2024).

- Gouverneur, V., et al. (2016). Asymmetric 18F-fluorination for applications in positron emission tomography. Chemical Science.

- Lee, K.-J., et al. (2007).

- Al-Ghamdi, S. A., et al. (2016).

- Gundluru, M., et al. (2021). Fluorine containing CNS drugs.

- Ciriminna, R., et al. (2022).

- Martina, K., et al. (2017). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions.

- Arumugam, N., & Manivel, P. (2012). Synthesis of benzhydrol derivatives by metal imidozalen catalysed electrophilic addition of aromatic aldehyde to hydrocarbons under solvothermal condition.

- Chapman University Digital Commons. (2024).

- Unacademy. (2020, March 21).

- Wang, J., et al. (2017). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH.

- Kwan, C. F., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Gurbanov, A. V., et al. (2022).

- Google Patents. (n.d.).

- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- G. K. Surya Prakash, et al. (2010). Asymmetric Synthesis of Fluorinated Monoterpenic Alkaloid Derivatives from Chiral Fluoroalkyl Aldimines via the Pauson‐Khand Reaction.

- El-Sayed, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.

- Yang, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.

- El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- Soós, T., et al. (2005). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry, 70(15), 5914-5925.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- Pokhodylo, N., et al. (2024). Examples of bioactive compounds bearing fluorine atoms.

- Kim, Y. H., et al. (2018). Mechanism of the CBS reduction of ketones, proposed by Core et al.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

potential applications of 2,3,4,5,6-pentafluorobenzhydrol in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 2,3,4,5,6-Pentafluorobenzhydrol in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a privileged scaffold with a unique chemical modifier presents a compelling opportunity in drug discovery. This technical guide explores the untapped potential of 2,3,4,5,6-pentafluorobenzhydrol, a molecule that marries the well-established benzhydrol core with the transformative properties of a pentafluorophenyl group. While direct pharmacological data on this specific entity is nascent, this document synthesizes existing knowledge on its constituent moieties to build a strong rationale for its investigation. We will delve into the predicted physicochemical and pharmacokinetic advantages conferred by the pentafluorophenyl group, propose promising therapeutic avenues for exploration, and provide actionable synthetic and screening protocols for researchers. This guide is intended to serve as a foundational resource for medicinal chemists, pharmacologists, and drug development professionals poised to explore this novel chemical space.

The Strategic Imperative for Novel Scaffolds: Introducing 2,3,4,5,6-Pentafluorobenzhydrol

The relentless pursuit of novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles is the cornerstone of modern drug discovery. A significant portion of this endeavor focuses on the strategic modification of known bioactive scaffolds. The benzhydrol moiety, (C₆H₅)₂CHOH, is a well-regarded "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs, including antihistamines and antihypertensive agents.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for the development of new therapeutic agents.[2][3]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of properties crucial for therapeutic success.[4][5] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[6][7][8][9][10][11] The pentafluorophenyl group, in particular, offers a unique combination of steric bulk and potent electron-withdrawing effects, which can dramatically alter the parent molecule's characteristics.[12]

This guide focuses on the convergence of these two powerful concepts in the form of 2,3,4,5,6-pentafluorobenzhydrol . We will explore the hypothesis that the unique combination of the benzhydrol core and the pentafluorophenyl ring will yield novel compounds with significant potential in various therapeutic areas.

Predicted Physicochemical and Pharmacokinetic Profile

The introduction of a pentafluorophenyl ring is predicted to significantly modulate the drug-like properties of the benzhydrol scaffold. A summary of these anticipated effects is presented in the table below.

| Property | Influence of Pentafluorophenyl Group | Rationale and Potential Impact |

| Metabolic Stability | Likely Increased | The carbon-fluorine bond is exceptionally strong, rendering the pentafluorinated ring resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7][9][10][11] This can lead to a longer in vivo half-life and improved bioavailability. |

| Lipophilicity (LogP) | Increased | The replacement of hydrogen with more electronegative fluorine atoms generally increases lipophilicity.[8] This can enhance membrane permeability and access to intracellular targets. |

| Acidity of Hydroxyl Group | Increased | The strong electron-withdrawing nature of the pentafluorophenyl ring will increase the acidity of the benzhydryl proton, potentially influencing hydrogen bonding interactions with target proteins.[12] |

| Binding Interactions | Novel Interactions Possible | The fluorine atoms can participate in orthogonal multipolar interactions with protein backbones, offering unique binding modes not achievable with non-fluorinated analogs. The electron-deficient nature of the ring can also lead to favorable aromatic-aromatic (π-π) stacking interactions.[12] |

| Bioisosterism | Potential Bioisostere for other groups | The pentafluorophenyl group can be considered a bioisostere for other bulky lipophilic groups, such as a tert-butyl or trifluoromethyl group, offering a different vector for exploring structure-activity relationships.[13][14][15] |

Potential Therapeutic Applications: A Landscape of Opportunity

The benzhydrol scaffold has been successfully exploited in a variety of therapeutic areas.[1] The unique properties imparted by the pentafluorophenyl group suggest that derivatives of 2,3,4,5,6-pentafluorobenzhydrol could exhibit novel or enhanced activity in these and other areas.

Oncology

Many anticancer agents feature diaryl scaffolds. The enhanced metabolic stability and potential for novel binding interactions make 2,3,4,5,6-pentafluorobenzhydrol a compelling starting point for the development of new oncology drugs. For instance, it could serve as a scaffold for the development of inhibitors of kinases or other enzymes implicated in cancer progression.[16]

Neuropharmacology

The benzhydrol core is present in several centrally acting drugs.[1] The increased lipophilicity of the pentafluorinated analog could enhance blood-brain barrier penetration, making it a promising scaffold for the development of novel treatments for neurodegenerative diseases or psychiatric disorders.

Infectious Diseases

The development of new antimicrobial and antiviral agents is a global health priority. Benzhydrol derivatives have shown promise as antitubercular agents.[3] The unique electronic properties of the pentafluorophenyl group could lead to the discovery of compounds with novel mechanisms of action against a range of pathogens.

Synthetic Strategies and Derivatization

The accessibility of 2,3,4,5,6-pentafluorobenzhydrol is crucial for its exploration. While it is commercially available, understanding its synthesis allows for the rational design of derivatives.[17] A general synthetic approach and subsequent derivatization strategy are outlined below.

Caption: Proposed synthetic workflow for 2,3,4,5,6-pentafluorobenzhydrol and subsequent derivatization.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of 2,3,4,5,6-pentafluorobenzhydrol and its derivatives.

Synthesis of 2,3,4,5,6-Pentafluorobenzhydrol

Objective: To synthesize the parent compound via a Grignard reaction.

Materials:

-

Pentafluorobenzaldehyde

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for organic synthesis

Procedure:

-

To a stirred solution of pentafluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3,4,5,6-pentafluorobenzhydrol as a white solid.

-

Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of a Representative Derivative: 2,3,4,5,6-Pentafluorobenzhydryl Acetate

Objective: To synthesize an ester derivative to explore the effect of modifying the hydroxyl group.

Materials:

-

2,3,4,5,6-Pentafluorobenzhydrol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 2,3,4,5,6-pentafluorobenzhydrol (1.0 eq) in dichloromethane, add pyridine (2.0 eq) and acetic anhydride (1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the reaction with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired acetate.

-

Confirm the structure and purity of the product by spectroscopic methods.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To screen 2,3,4,5,6-pentafluorobenzhydrol and its derivatives for anticancer activity.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

2,3,4,5,6-Pentafluorobenzhydrol represents a largely unexplored yet highly promising scaffold for medicinal chemistry. The predictable enhancements in metabolic stability and the potential for novel, high-affinity binding interactions make it a compelling starting point for the development of new therapeutics. The synthetic accessibility of the core and the potential for diverse derivatization offer a rich field for structure-activity relationship studies.

Future work should focus on the synthesis of a diverse library of 2,3,4,5,6-pentafluorobenzhydrol derivatives and their systematic evaluation in a broad range of biological assays. A deeper understanding of the conformational preferences and electronic properties of this unique scaffold through computational modeling will further aid in the rational design of new drug candidates. The insights gained from these studies could unlock the full potential of this intriguing molecule and contribute to the development of the next generation of innovative medicines.

References

-

Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Pike, L. S., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Kanjanapruk, P. (n.d.). Design and Synthesis of Benzhydrol Derivatives as Antituberculosis Agents. DSpace at Silpakorn University. [Link]

-

Mehta, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Pike, L. S., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

- Google Patents. (n.d.). Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

-

Vasudhachem. (n.d.). Benzhydrol. Vasudhachem. [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

PMC - PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

PMC - NIH. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. PMC - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Benzhydrol's Role in Complex Molecular Construction. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PubMed Central. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PubMed Central. [Link]

-

Cambridge MedChem Consulting. (2012). Application of Bioisosteres in Drug Design. Cambridge MedChem Consulting. [Link]

-

MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

-

PubMed. (2015). Structure-activity Relationships of Benzhydrol Derivatives Based on 1'-acetoxychavicol Acetate (ACA) and Their Inhibitory Activities on Multiple Myeloma Cell Growth via Inactivation of the NF-κB Pathway. PubMed. [Link]

-

PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis of 2,3,4,5,6-Pentafluoroheptanes. ResearchGate. [Link]

-

PMC - PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]

-

PMC - PubMed Central. (n.d.). Pseudonatural Products for Chemical Biology and Drug Discovery. PMC - PubMed Central. [Link]

-

Advanced Synthesis and Catalysis. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. Advanced Synthesis and Catalysis. [Link]

-

PubMed. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

ResearchGate. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

Sources

- 1. vasudhachem.com [vasudhachem.com]

- 2. nbinno.com [nbinno.com]

- 3. ithesis-ir.su.ac.th [ithesis-ir.su.ac.th]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. survivaltechnologies.in [survivaltechnologies.in]

- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

An In-Depth Technical Guide to the Solubility of 2,3,4,5,6-Pentafluorobenzhydrol in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Solubility of a Highly Fluorinated Benzhydrol

2,3,4,5,6-Pentafluorobenzhydrol, a unique diarylmethanol, presents a fascinating case study in solubility. Its structure, featuring a polar hydroxyl group and two aromatic rings—one perfluorinated and the other non-fluorinated—suggests a complex interplay of intermolecular forces governing its interaction with various solvents. The highly electron-withdrawing nature of the five fluorine atoms on one phenyl ring significantly alters the electronic distribution of the molecule compared to its non-fluorinated parent compound, benzhydrol. This guide aims to provide a comprehensive theoretical framework for understanding and predicting the solubility of 2,3,4,5,6-pentafluorobenzhydrol, alongside a practical, field-proven protocol for its experimental determination.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. For 2,3,4,5,6-pentafluorobenzhydrol, the key structural features influencing its solubility are:

-

The Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

The Phenyl Group: This nonpolar, aromatic ring contributes to solubility in solvents that can engage in van der Waals forces and potentially π-π stacking interactions. Aromatic and nonpolar aliphatic solvents are therefore expected to interact favorably with this part of the molecule.

-

The Pentafluorophenyl Group: This moiety is the most complex contributor to the molecule's solubility profile. The high electronegativity of the fluorine atoms creates a highly polarized ring system. While often considered "lipophobic" or even "fluorophilic," the pentafluorophenyl group can engage in dipole-dipole interactions and London dispersion forces. Its interactions with solvents are nuanced; it is generally soluble in a range of organic solvents. The presence of this group is expected to enhance solubility in polar aprotic solvents and some aromatic solvents, while potentially decreasing solubility in highly nonpolar aliphatic solvents compared to its non-fluorinated analog.

Predicted Solubility Trends:

Based on these structural considerations, we can predict the following general solubility trends for 2,3,4,5,6-pentafluorobenzhydrol:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) . These solvents can accept hydrogen bonds from the hydroxyl group and their polarity will favorably interact with the polarized pentafluorophenyl ring.

-

Moderate to High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol . While the hydroxyl group will readily interact with these solvents, the bulky, nonpolar aromatic rings may slightly temper the overall solubility compared to smaller, more polar solutes.

-

Moderate Solubility: In aromatic solvents such as toluene and benzene . These solvents can engage in π-π stacking with both the phenyl and pentafluorophenyl rings.

-

Low to Moderate Solubility: In nonpolar aliphatic solvents like hexanes and cyclohexane . The polar hydroxyl and pentafluorophenyl groups will limit solubility in these solvents.

-

Very Low to Insoluble: In water . Despite the presence of a hydroxyl group, the large, hydrophobic/lipophobic nature of the two aromatic rings will severely limit aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

To establish the definitive solubility profile of 2,3,4,5,6-pentafluorobenzhydrol, a systematic experimental approach is necessary. The following equilibrium solubility method is a robust and widely accepted technique.

Materials and Equipment

-

2,3,4,5,6-Pentafluorobenzhydrol (CAS 1944-05-4)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3,4,5,6-pentafluorobenzhydrol to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be agitated throughout this period.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2,3,4,5,6-pentafluorobenzhydrol.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Self-Validation and Controls

-

Visual Confirmation: Ensure undissolved solid remains at the end of the equilibration period to confirm a saturated solution was achieved.

-

Time to Equilibrium: A preliminary experiment should be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours).

-

Method Validation: The analytical method (HPLC or GC) must be validated for linearity, accuracy, and precision.

Data Presentation: A Template for Clarity

While experimental data is not currently available, the results of the proposed study should be presented in a clear and concise table for easy comparison.

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Acetone | High | Data to be determined |

| Ethyl Acetate | High | Data to be determined | |

| Tetrahydrofuran | High | Data to be determined | |

| Dichloromethane | High | Data to be determined | |

| Polar Protic | Methanol | Moderate to High | Data to be determined |

| Ethanol | Moderate to High | Data to be determined | |

| Isopropanol | Moderate to High | Data to be determined | |

| Aromatic | Toluene | Moderate | Data to be determined |

| Nonpolar Aliphatic | Hexanes | Low to Moderate | Data to be determined |

| Aqueous | Water | Very Low | Data to be determined |

Visualizing the Process and Interactions

Molecular Interactions Governing Solubility

Caption: Intermolecular forces between 2,3,4,5,6-pentafluorobenzhydrol and solvent classes.

Experimental Workflow for Solubility Determination

A Predictive & Methodological Guide to the Thermal Degradation Profile of 2,3,4,5,6-Pentafluorobenzhydrol

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the thermal degradation profile of 2,3,4,5,6-pentafluorobenzhydrol. In the absence of extensive specific experimental data for this compound, this document serves as a predictive and methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the critical analytical techniques, predicts potential degradation pathways based on the known behavior of analogous fluorinated and aromatic compounds, and offers a robust experimental design for definitive analysis. The guide emphasizes the importance of a multi-technique approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to elucidate the complex thermal behavior of this highly fluorinated benzhydrol derivative.

Introduction: The Significance of Thermal Stability in Fluorinated Aromatics

2,3,4,5,6-Pentafluorobenzhydrol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The high degree of fluorination imparts unique electronic properties and metabolic stability, making it an attractive scaffold for drug design. However, the thermal stability of such compounds is a critical parameter that dictates their suitability for various applications, including synthesis, formulation, and storage. Understanding the thermal degradation profile is paramount for ensuring product quality, safety, and efficacy.

This guide provides a comprehensive approach to elucidating the thermal degradation of 2,3,4,5,6-pentafluorobenzhydrol. By leveraging established analytical techniques and fundamental principles of organic chemistry, we can predict and subsequently verify the decomposition mechanisms and byproducts.

Analytical cornerstones: A Multi-Faceted Approach to Thermal Analysis

A thorough investigation of thermal degradation necessitates a combination of analytical techniques that provide complementary information on mass loss, energetic changes, and the identity of evolved products.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum weight loss, and the final residual mass.

Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[1] It provides crucial information on melting points, crystallization events, and the enthalpy of decomposition, indicating whether the degradation process is endothermic or exothermic.[2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Degradation Products

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[3][4] The sample is rapidly heated to a specific temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a comprehensive and reliable thermal degradation profile of 2,3,4,5,6-pentafluorobenzhydrol.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3,4,5,6-pentafluorobenzhydrol into a clean, tared TGA pan (platinum or alumina is recommended for fluorinated compounds).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass loss (%) and the first derivative of the mass loss (DTG) as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2,3,4,5,6-pentafluorobenzhydrol into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at a temperature below its expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify the melting endotherm and any exothermic or endothermic events associated with decomposition. Integrate the peaks to determine the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Pyrolyzer Setup: Set the pyrolysis temperature to correspond to the Tmax identified by TGA. A stepped pyrolysis at different temperatures can also be informative.

-

GC Separation: Utilize a capillary column suitable for separating aromatic and halogenated compounds (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane). Program the GC oven temperature to achieve good separation of the pyrolysis products.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 35-500).

-

Data Analysis: Identify the chromatographic peaks and their corresponding mass spectra. Use a mass spectral library (e.g., NIST) to tentatively identify the degradation products. Confirm identifications by comparing retention times and mass spectra with authentic standards where possible.

Predicted Thermal Degradation Pathways

Based on the structure of 2,3,4,5,6-pentafluorobenzhydrol, several degradation pathways can be anticipated. The high stability of the pentafluorophenyl ring suggests that initial fragmentation will likely occur at the benzylic C-O and C-C bonds.

Initial Fragmentation

The initial and most likely degradation step is the homolytic cleavage of the C-C bond between the two aromatic rings or the C-O bond of the alcohol.

-

Pathway A: C-C Bond Cleavage: This would lead to the formation of a pentafluorobenzyl radical and a benzoyl radical.

-

Pathway B: C-O Bond Cleavage: This would result in a pentafluorobenzhydryl radical and a hydroxyl radical.

-

Pathway C: Dehydration: Elimination of a water molecule to form a pentafluorinated stilbene derivative is also a plausible initial step, especially at elevated temperatures.

Subsequent Reactions and Product Formation

The initial radical species will undergo a cascade of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation.

-